molecular formula C13H13F3N2OS B2446868 (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 892476-69-6

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2446868
CAS No.: 892476-69-6
M. Wt: 302.32
InChI Key: BQPTXDZIMRSIJI-UHFFFAOYSA-N
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Description

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule featuring an imidazole ring, an ethylthio group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an appropriate imidazole derivative with a trifluoromethyl-substituted benzaldehyde in the presence of a base. The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
  • (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone
  • (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(difluoromethyl)phenyl)methanone

Uniqueness

The unique combination of the ethylthio group, imidazole ring, and trifluoromethyl-substituted phenyl group in (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylthio group can modulate the compound’s reactivity and binding interactions. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS/c1-2-20-12-17-6-7-18(12)11(19)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPTXDZIMRSIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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